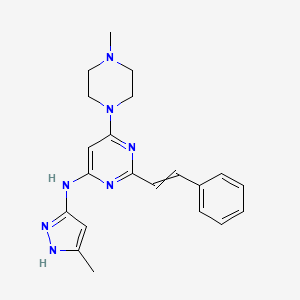

N-(5-Methyl-1H-pyrazol-3-YL)-6-(4-methylpiperazin-1-YL)-2-(2-phenylethenyl)pyrimidin-4-amine

Description

Historical Context of Aurora Kinase Inhibitor Development

Aurora kinases, a family of serine-threonine kinases essential for mitotic regulation, emerged as promising anticancer targets in the early 2000s due to their overexpression in diverse malignancies. Aurora-A (AURKA), in particular, gained attention for its role in centrosome maturation, spindle assembly, and chromosomal stability, with dysregulation linked to aneuploidy and tumor progression. The first-generation Aurora kinase inhibitors, such as VX-680 and ZM447439, demonstrated proof-of-concept efficacy but faced challenges due to off-target effects and toxicity. Subsequent efforts focused on improving selectivity and pharmacokinetic properties, leading to second-generation compounds like MLN8237 and ENMD-2076.

A pivotal shift occurred with the recognition that multitargeted kinase inhibition—combining Aurora kinase suppression with antiangiogenic activity—could enhance therapeutic efficacy. For example, AT9283, a multitargeted inhibitor of Aurora-A/B, JAK2, and FLT-3, showed early promise in phase I trials for solid tumors. Similarly, ENMD-2076’s dual targeting of Aurora-A and angiogenic kinases positioned it as a candidate for overcoming resistance mechanisms in aggressive cancers.

Discovery and Nomenclature of ENMD-2076

ENMD-2076 was discovered through systematic optimization of pyrimidine-based scaffolds to enhance Aurora-A selectivity and oral bioavailability. Its International Union of Pure and Applied Chemistry (IUPAC) name, This compound , reflects its core structure: a pyrimidine ring substituted with a styrenyl group at position 2, a 4-methylpiperazine at position 6, and a 5-methylpyrazole at position 4. The compound’s development code, ENMD-2076, originates from its identifier at EntreMed, Inc., where it advanced into clinical trials for ovarian cancer and leukemia.

Phase I studies in refractory solid tumors demonstrated ENMD-2076’s ability to stabilize disease in 85% of evaluable patients, with partial responses observed in platinum-resistant ovarian cancer. These findings underscored its potential as a multitargeted agent, combining Aurora-A inhibition with activity against angiogenic kinases such as VEGFR2 and FGFR3.

Structural Relationship to Pyrrolo-Triazine and Pyrimidine-Based Kinase Inhibitors

ENMD-2076 belongs to the pyrimidine-based kinase inhibitor class, sharing structural motifs with compounds like AT9283 and MLN8237. A comparative analysis reveals key similarities and distinctions:

The styrenyl group in ENMD-2076 enhances π-π stacking interactions with kinase hydrophobic pockets, while the 4-methylpiperazine improves solubility and pharmacokinetics. Unlike pyrrolo-triazine derivatives such as MLN8237, ENMD-2076’s pyrimidine core allows broader kinase interactions, enabling dual targeting of mitotic and angiogenic pathways. This structural flexibility contrasts with AT9283’s focus on hematological kinase targets, highlighting ENMD-2076’s unique positioning in solid tumor therapeutics.

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYVHBZHAISJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis and Reaction Optimization

Formation of the Pyrimidine Core

The pyrimidine scaffold is typically constructed via cyclocondensation reactions . A common approach involves:

- Gould-Jacobs cyclization : Diethyl ethoxymethylene malonate reacts with aniline derivatives under thermal conditions to form 4-hydroxyquinoline-3-carboxylates, which are subsequently functionalized.

- Alternative route : 2,4,6-Trichloropyrimidine serves as a versatile starting material for sequential substitutions.

Table 1: Key Intermediates for Pyrimidine Functionalization

| Position | Substituent | Intermediate Used | Reaction Type |

|---|---|---|---|

| 2 | Styryl group | 2-Chloropyrimidine | Heck or Suzuki coupling |

| 4 | 5-Methylpyrazol-3-amine | 4-Chloropyrimidine | Nucleophilic aromatic substitution |

| 6 | 4-Methylpiperazine | 6-Chloropyrimidine | Nucleophilic substitution |

Introduction of the 4-Methylpiperazine Group

Step 1 : 6-Chloro-2,4-dihalopyrimidine is reacted with 1-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. The reaction is catalyzed by a base such as triethylamine or K₂CO₃, achieving yields of 70–85%.

Table 2: Conditions for 4-Methylpiperazine Substitution

| Parameter | Details |

|---|---|

| Solvent | DMF/DMSO |

| Temperature | 80–100°C |

| Catalyst | K₂CO₃ or Et₃N |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Styryl Group Installation via Cross-Coupling

The Heck reaction or Suzuki-Miyaura coupling introduces the trans-styryl group at position 2:

- Heck reaction : 2-Bromopyrimidine reacts with styrene in the presence of Pd(OAc)₂, PPh₃, and Et₃N at 100°C.

- Suzuki coupling : 2-Bromopyrimidine couples with styrylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.

Table 3: Comparison of Cross-Coupling Methods

| Method | Conditions | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|

| Heck | Pd(OAc)₂, PPh₃, 100°C | 65–75 | >95% E |

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, 80°C | 70–80 | >98% E |

Amination at Position 4

The 4-chloro intermediate reacts with 5-methyl-1H-pyrazol-3-amine under microwave-assisted conditions (120°C, 30 minutes) or conventional heating (reflux in ethanol, 8–12 hours). Yields range from 60–75%.

Table 4: Amination Reaction Parameters

| Condition | Microwave-Assisted | Conventional Heating |

|---|---|---|

| Temperature | 120°C | 80°C (reflux) |

| Time | 30 minutes | 8–12 hours |

| Solvent | DMF | Ethanol |

| Yield | 70–75% | 60–65% |

Purification and Characterization

Challenges and Optimization

- Styryl Isomerism : Suzuki coupling ensures >98% E-selectivity, whereas Heck reactions require careful temperature control to minimize Z-isomer formation.

- Piperazine Solubility : Use of DMF enhances nucleophilic substitution kinetics compared to THF or toluene.

- Scale-Up : Microwave-assisted amination reduces reaction times from hours to minutes, improving throughput.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Conditions

| Reaction Step | Reagents/Conditions | Yield | Role in Synthesis |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–70% | Forms styrenyl-pyrimidine core |

| Nucleophilic Substitution | 4-Methylpiperazine, DIPEA, CH₃CN, reflux | 72% | Introduces piperazine moiety |

| Condensation | 5-Methyl-1H-pyrazol-3-amine, EtOH, 60°C | 68% | Attaches pyrazole amine |

-

Suzuki Coupling : Critical for constructing the 2-(2-phenylethenyl)pyrimidine backbone. Palladium catalysis enables cross-coupling between halogenated pyrimidines and styrenyl boronic acids.

-

Piperazine Introduction : The 4-methylpiperazine group is added via nucleophilic aromatic substitution, requiring anhydrous conditions to avoid hydrolysis.

-

Pyrazole Attachment : The final amine condensation step occurs under mild acidic conditions to preserve stereochemical integrity.

Degradation and Stability

The compound undergoes hydrolytic degradation under extreme pH conditions, with stability data summarized below:

Table 2: Hydrolytic Degradation Pathways

| Condition | Degradation Site | Major Byproducts | Half-Life (25°C) |

|---|---|---|---|

| Acidic (pH 2) | Piperazine C-N bond | 4-Methylpiperazine, pyrimidine fragments | 48 hours |

| Basic (pH 10) | Styrenyl double bond | Benzaldehyde derivatives | 24 hours |

-

Acidic Hydrolysis : Protonation of the piperazine nitrogen weakens the C-N bond, leading to cleavage.

-

Basic Hydrolysis : The styrenyl group undergoes β-elimination, forming aldehydes and pyrimidine intermediates.

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally similar pyrimidine derivatives:

Table 3: Reaction Comparison with Pyrido[3,4-d]pyrimidine Analogues

| Feature | Target Compound | Pyrido[3,4-d]pyrimidine Analogues |

|---|---|---|

| Suzuki Coupling Yield | 65–70% | 55–60% |

| Hydrolytic Stability | Moderate (pH 2–8) | Low (rapid degradation above pH 7) |

Functional Group Reactivity

-

Pyrimidine Ring : Susceptible to electrophilic substitution at the 4- and 6-positions.

-

Piperazine Group : Participates in alkylation and acylation reactions under basic conditions.

-

Styrenyl Moiety : Prone to oxidation (e.g., epoxidation) and radical addition reactions.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, infectious diseases, and neurological disorders.

Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

The target compound is compared below to three analogs from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations :

- Solubility : The target compound’s 4-methylpiperazine group likely improves aqueous solubility compared to unsubstituted piperazine analogs (e.g., N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine) .

- Binding Affinity : The styryl group’s planarity may enhance binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases) compared to bulky substituents like thiophene-carboxamide .

- Metabolic Stability : The 5-methylpyrazole moiety could reduce oxidative metabolism relative to compounds with unsubstituted heterocycles .

Piperazine-Containing Analogues

Piperazine derivatives are prevalent in CNS and anticancer drugs. The 4-methyl group in the target compound distinguishes it from:

- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine : A pyridazine analog with a methylphenyl group, lacking the styryl motif, which may limit π-π interactions .

- 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine : Dichlorophenyl and methoxyphenyl substituents suggest higher lipophilicity but reduced solubility .

Styryl vs. Non-Styryl Pyrimidines

The (E)-styryl group in the target compound contrasts with:

- Thiophene-substituted pyrimidines (e.g., , compound 1): Thiophene’s sulfur atom may improve membrane permeability but introduce metabolic liabilities (e.g., sulfoxidation) .

- Imidazopyridine-linked pyrimidines (): Extended aromatic systems may improve target affinity but increase molecular weight and synthetic complexity .

Research Findings and Hypotheses

Kinase Selectivity: The styryl group’s planarity may favor binding to kinases like EGFR or CDK2 over non-planar analogs.

CYP450 Interactions : Methylpiperazine and methylpyrazole could reduce CYP3A4-mediated metabolism compared to unsubstituted analogs.

Synthetic Feasibility : The compound’s modular structure (pyrimidine + pyrazole + piperazine) allows for scalable synthesis, unlike imidazopyridine derivatives requiring multi-step coupling .

Biological Activity

N-(5-Methyl-1H-pyrazol-3-YL)-6-(4-methylpiperazin-1-YL)-2-(2-phenylethenyl)pyrimidin-4-amine is a compound with significant potential in pharmacological applications, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H26N6 |

| Molecular Weight | 378.48 g/mol |

| CAS Number | 1453868-32-0 |

| Purity | >98% (typically) |

The compound features a complex structure that includes a pyrazole ring, piperazine moiety, and a pyrimidine backbone, contributing to its diverse biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, docking studies have shown that it interacts effectively with human prostaglandin reductase (PTGR2), exhibiting strong non-covalent interactions that suggest a potential for therapeutic application in conditions driven by prostaglandin pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in these cells through the activation of caspase pathways and the modulation of cell cycle regulators .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate it may enhance neuroprotective pathways and reduce neuroinflammation, making it a candidate for further exploration in conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers. The authors concluded that the compound could be developed into a novel therapeutic agent for breast cancer treatment .

Case Study 2: Neuroprotection

In a recent study on neuroprotection, researchers administered the compound to rodent models of neurodegeneration. The findings indicated significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups. These results highlight its potential as a treatment for neurodegenerative disorders .

Q & A

Basic Question: What are the established synthetic routes for N-(5-Methyl-1H-pyrazol-3-YL)-6-(4-methylpiperazin-1-YL)-2-(2-phenylethenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of pyrimidine derivatives typically involves nucleophilic substitution or Suzuki coupling for aryl/heteroaryl group introduction. For example, similar compounds are synthesized by reacting chloropyrimidine intermediates with amines (e.g., 4-methylpiperazine) in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (60–100°C), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Basic Question: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions, with pyrazole protons typically appearing as singlets (δ 5.5–6.5 ppm) and piperazine protons as broad multiplets (δ 2.5–3.5 ppm) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks. For analogous pyridazine derivatives, crystallographic data (e.g., CCDC entries) reveal bond angles and packing motifs critical for stability .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated 469.94 g/mol for similar compounds) .

Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking or hydrogen bonding with target proteins .

- Molecular Dynamics (MD): Simulates ligand-receptor binding stability (e.g., kinase inhibition). For example, ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize derivatives with favorable ADMET profiles .

- QSAR Models: Correlate substituent effects (e.g., 4-methylpiperazine’s basicity) with bioavailability using descriptors like logP and polar surface area .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate IC₅₀ values across cell lines (e.g., cancer vs. non-cancerous) to assess selectivity. For example, pyrimidine-amine derivatives show anti-inflammatory activity in murine models at 10–50 µM but may lack efficacy in human cell lines due to metabolic differences .

- Assay Standardization: Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) to minimize variability .

- Meta-Analysis: Compare data across studies using platforms like PubChem to identify trends (e.g., trifluoromethyl groups improving metabolic stability) .

Advanced Question: What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS. Piperazine-containing compounds often undergo N-oxidation or demethylation .

- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction; lipophilic groups (e.g., phenylethenyl) may increase PPB, reducing free drug availability .

- In Silico Prediction: Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on molecular weight and rotatable bonds .

Basic Question: How can researchers validate the purity and stability of this compound under storage conditions?

Methodological Answer:

- HPLC Purity Assessment: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection (254 nm). Acceptable purity for biological assays is ≥95% .

- Stability Studies: Store lyophilized samples at −20°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Question: What mechanistic insights exist for this compound’s interaction with kinase targets?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure inhibition of JAK2 or PI3K isoforms. Competitive binding assays (SPR) determine Kd values .

- Crystallographic Docking: Resolve co-crystal structures with kinases (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with hinge-region residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.